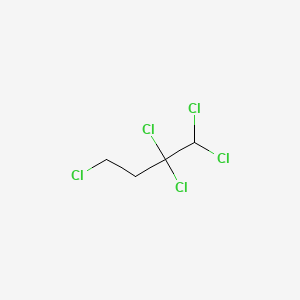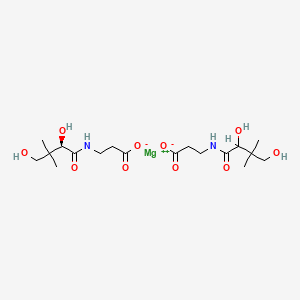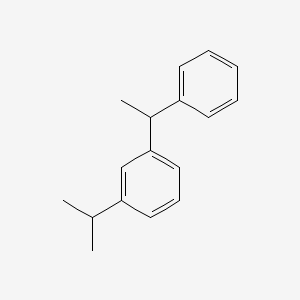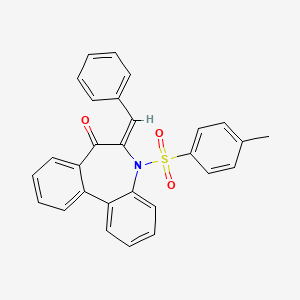
Einecs 285-976-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 285-976-8, also known as orthoboric acid, compound with N,N-diethylprop-2-ynylamine, is a chemical compound with the molecular formula C7H16BNO3 and a molecular weight of 173.01784 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of orthoboric acid, compound with N,N-diethylprop-2-ynylamine, involves the reaction of orthoboric acid with N,N-diethylprop-2-ynylamine under controlled conditions. The synthetic route typically includes the following steps:
Reaction Setup: Orthoboric acid is dissolved in a suitable solvent, such as methanol or ethanol.
Addition of Reagent: N,N-diethylprop-2-ynylamine is slowly added to the solution while maintaining a specific temperature range.
Reaction Conditions: The reaction mixture is stirred and heated to a specific temperature to facilitate the formation of the desired compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Chemical Reactions Analysis
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of boron-containing by-products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of different boron-containing compounds.
Scientific Research Applications
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of orthoboric acid, compound with N,N-diethylprop-2-ynylamine, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, can be compared with other similar compounds, such as:
Orthoboric Acid: A simple boron-containing compound with the molecular formula H3BO3.
N,N-Diethylprop-2-ynylamine: An amine compound with the molecular formula C7H13N.
Boron-Containing Compounds: Various boron-containing compounds with different functional groups and properties.
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, is unique due to its specific combination of orthoboric acid and N,N-diethylprop-2-ynylamine, which imparts distinct chemical and biological properties .
Properties
CAS No. |
85169-33-1 |
|---|---|
Molecular Formula |
C7H16BNO3 |
Molecular Weight |
173.02 g/mol |
IUPAC Name |
boric acid;N,N-diethylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H13N.BH3O3/c1-4-7-8(5-2)6-3;2-1(3)4/h1H,5-7H2,2-3H3;2-4H |
InChI Key |
IODGZHNZZXXHPM-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.CCN(CC)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
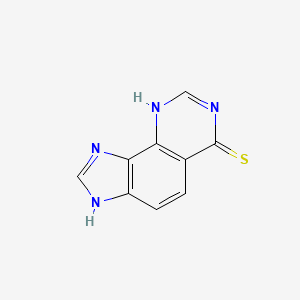
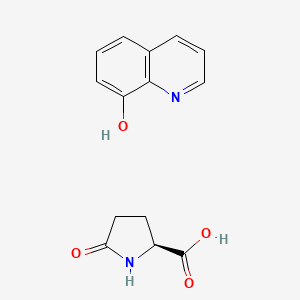

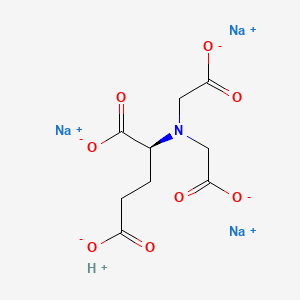
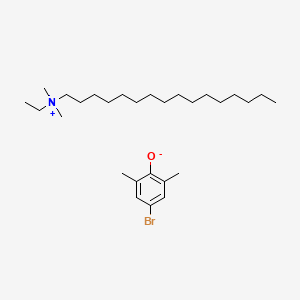

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

